molecular formula C20H26ClNO2 B15246048 Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride

Cat. No.: B15246048
M. Wt: 347.9 g/mol
InChI Key: FZGQBDCGXSUWOL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride is a chemical compound with the molecular formula C20H26ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride typically involves the reaction of 3-amino-2,2-bis(4-methylbenzyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2,2-bis(4-chlorobenzyl)propanoate hydrochloride
  • Methyl 3-amino-2,2-bis(4-fluorobenzyl)propanoate hydrochloride
  • Methyl 3-amino-2,2-bis(4-methoxybenzyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]propanoate;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-15-4-8-17(9-5-15)12-20(14-21,19(22)23-3)13-18-10-6-16(2)7-11-18;/h4-11H,12-14,21H2,1-3H3;1H

InChI Key

FZGQBDCGXSUWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(CN)C(=O)OC.Cl

Origin of Product

United States

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